Ferroptosis-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroptosis-IN-7 is a small molecule inhibitor specifically designed to inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. This compound plays a crucial role in scientific research by providing insights into the mechanisms of ferroptosis and offering potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The initial step often includes the construction of the core structure through cyclization or condensation reactions.
Functional Group Introduction:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ferroptosis-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Ferroptosis-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and develop new inhibitors or activators of this pathway.
Biology: Helps in understanding the role of ferroptosis in cellular processes and disease states.
Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Industry: Used in the development of new drugs and therapeutic agents targeting ferroptosis .
Mécanisme D'action
Ferroptosis-IN-7 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The primary targets include:
Iron Metabolism: Inhibits the accumulation of iron, which is essential for lipid peroxidation.
Lipid Peroxidation: Prevents the formation of lipid peroxides by inhibiting enzymes like lipoxygenases.
Antioxidant Defense: Enhances the activity of antioxidant enzymes like glutathione peroxidase to counteract oxidative stress .
Comparaison Avec Des Composés Similaires
Ferroptosis-IN-7 is unique compared to other ferroptosis inhibitors due to its specific mechanism of action and higher potency. Similar compounds include:
Ferrostatin-1: Another ferroptosis inhibitor with a different mechanism of action.
Liproxstatin-1: Inhibits lipid peroxidation but with lower potency compared to this compound.
Deferoxamine: An iron chelator that prevents iron accumulation but lacks specificity for ferroptosis .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the mechanisms of ferroptosis and potential therapeutic applications. Its unique properties and higher potency make it a promising candidate for further study and development.
Propriétés
Formule moléculaire |
C32H40N4O3S |
---|---|
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
[3-(benzylamino)-4-(cyclohexylamino)phenyl]-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C32H40N4O3S/c1-40(38,39)29-15-12-26(13-16-29)24-35-18-20-36(21-19-35)32(37)27-14-17-30(34-28-10-6-3-7-11-28)31(22-27)33-23-25-8-4-2-5-9-25/h2,4-5,8-9,12-17,22,28,33-34H,3,6-7,10-11,18-21,23-24H2,1H3 |
Clé InChI |
QNYRKTWGESAJRO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4CCCCC4)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.